

Application Notes and Protocols: Assessing the Effects of SRI-31142 on Dopamine Dynamics

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Compound of Interest

Compound Name: SRI-31142

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the putative allosteric dopamine transporter (DAT) modulator, **SRI-31142**, and its effects on dopamine release and uptake. The information is intended to guide researchers in designing and conducting experiments to further elucidate the neuropharmacological profile of this compound.

Introduction

SRI-31142 is a novel compound that has been investigated for its potential to modulate dopaminergic neurotransmission. Unlike traditional dopamine transporter (DAT) inhibitors like cocaine, **SRI-31142** does not appear to produce abuse-related effects[1][2][3]. In preclinical studies, it has been shown to reduce dopamine levels in the nucleus accumbens (NAc) and to block the dopamine-enhancing effects of cocaine[1][2][3]. This unique profile suggests a potential therapeutic utility for **SRI-31142** in the context of substance use disorders. However, its precise mechanism of action remains a subject of ongoing investigation, with some evidence pointing towards a non-DAT-mediated pathway[1].

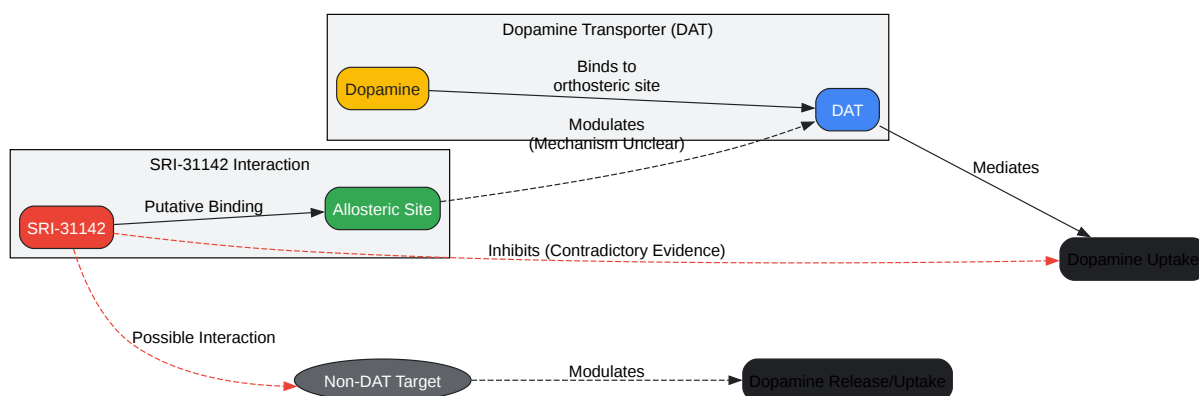
Mechanism of Action

SRI-31142 is often described as a putative allosteric modulator of the dopamine transporter[2][3]. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. In the context

of DAT, an allosteric inhibitor would be expected to reduce dopamine uptake without directly competing with dopamine for its binding site.

However, the characterization of **SRI-31142** as a DAT inhibitor is not straightforward. While one source indicates a high binding affinity (K_i) of 1.9 nM for DAT, another reports a significantly lower affinity of 3520 nM for the human DAT[1][3]. Furthermore, a key study found that in vitro functional assays failed to confirm dopamine uptake inhibition by **SRI-31142**[1]. This has led to the hypothesis that **SRI-31142** may exert its effects on dopamine levels through a non-DAT mechanism of action[1].

Further research is required to fully elucidate the molecular targets and signaling pathways through which **SRI-31142** modulates dopamine neurotransmission.



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Figure 1. Putative and Controversial Mechanism of **SRI-31142** Action.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and in vivo effects of **SRI-31142** on dopamine levels.

Table 1: Binding Affinity of **SRI-31142**

Target	Species	Value Type	Value	Reference
Dopamine Transporter (DAT)	Not Specified	Ki	1.9 nM	[3]
Dopamine Transporter (human)	Human	Ki	3520 nM	[1]
Mu Opioid Receptor	Not Specified	Ki	116 nM	[1]

Table 2: In Vivo Effects of **SRI-31142** on Dopamine (DA) in the Nucleus Accumbens (NAc)

Experimental Condition	Effect on NAc DA Levels	Quantitative Change	Reference
SRI-31142 administration	Decrease	Not specified	[1] [2]
Cocaine administration	Increase	Not specified	[1]
SRI-31142 + Cocaine	Blocks cocaine-induced increase	Not specified	[1] [2]

Note: The available literature lacks specific quantitative data on the percentage of dopamine reduction or the dose-response relationship for **SRI-31142**'s effects.

Experimental Protocols

The following are representative protocols for assessing the effects of **SRI-31142** on dopamine dynamics. These should be adapted based on specific experimental goals and available resources.

In Vitro Dopamine Uptake Assay

This protocol is designed to assess the direct effect of **SRI-31142** on dopamine transporter function.

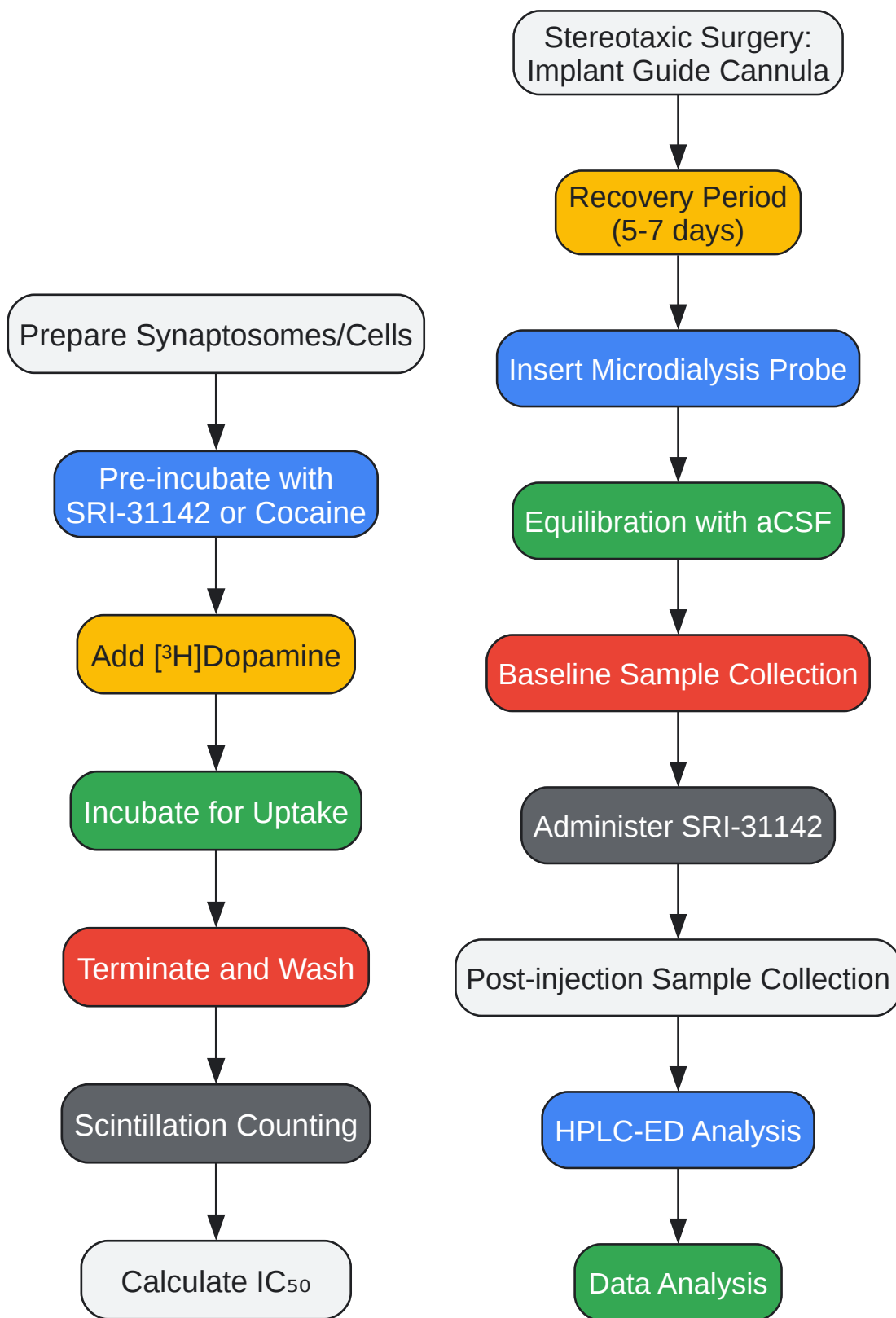
Materials:

- Rat brain synaptosomes or cells expressing the dopamine transporter (e.g., HEK293-DAT cells)
- [^3H]Dopamine
- **SRI-31142**
- Cocaine (as a positive control)
- Assay buffer (e.g., Krebs-Ringer-HEPES)
- Scintillation fluid and counter

Procedure:

- Prepare synaptosomes or cultured cells.
- Pre-incubate the synaptosomes/cells with various concentrations of **SRI-31142** or cocaine for a specified time (e.g., 15 minutes) at 37°C.
- Initiate dopamine uptake by adding a known concentration of [^3H]Dopamine.
- Allow the uptake to proceed for a short period (e.g., 5-10 minutes).
- Terminate the uptake by rapid filtration and washing with ice-cold assay buffer.
- Quantify the amount of [^3H]Dopamine taken up by the synaptosomes/cells using liquid scintillation counting.

- Calculate the inhibition of dopamine uptake at each concentration of **SRI-31142** and determine the IC_{50} value.



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